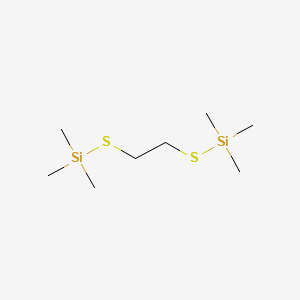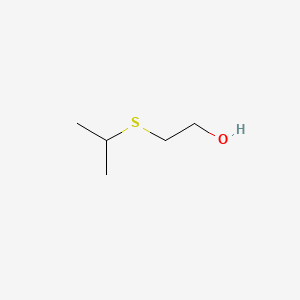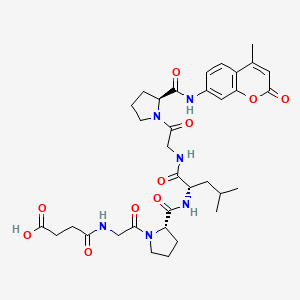
琥珀酰基-甘氨酰基-脯氨酰基-亮氨酰基-甘氨酰基-脯氨酰基-氨甲酰基甲胺
描述
Suc-Gly-Pro-Leu-Gly-Pro-amc: is a synthetic peptide substrate used primarily in biochemical research. It is a highly sensitive, fluorogenic substrate for enzymes such as thimet oligopeptidase and post-proline cleaving enzyme (prolyl endopeptidase) . The compound is composed of a sequence of amino acids: succinyl-glycine-proline-leucine-glycine-proline, linked to a 7-amino-4-methylcoumarin (amc) group .
科学研究应用
Suc-Gly-Pro-Leu-Gly-Pro-amc is widely used in scientific research due to its sensitivity and specificity. Some of its applications include:
Enzyme Activity Assays: Used to measure the activity of enzymes like thimet oligopeptidase and prolyl endopeptidase.
Drug Discovery: Employed in high-throughput screening to identify potential inhibitors of specific enzymes.
Biological Research: Utilized to study the role of specific enzymes in various biological processes.
Medical Research: Helps in understanding diseases related to enzyme dysfunction and in developing therapeutic interventions.
作用机制
Target of Action
Suc-Gly-Pro-Leu-Gly-Pro-amc is a highly sensitive, fluorogenic substrate for two primary targets: Thimet Oligopeptidase (also known as collagenase-like peptidase, Pz-peptidase, metalloendopeptidase 24.15) and Post-Proline Cleaving Enzyme (also known as Prolyl Endopeptidase) .
Thimet Oligopeptidase is involved in the metabolism of neuropeptides and degradation of peptides in the brain . Prolyl Endopeptidase is a cytosolic endopeptidase that cleaves peptide bonds on the carboxyl side of proline residues .
Mode of Action
The compound interacts with its targets by serving as a specific substrate. When the compound comes into contact with Thimet Oligopeptidase or Prolyl Endopeptidase, these enzymes cleave the compound, resulting in a fluorescence that can be measured . This fluorescence serves as an indicator of the activity of these enzymes.
Biochemical Pathways
The biochemical pathways affected by Suc-Gly-Pro-Leu-Gly-Pro-amc are primarily those involving the degradation of peptides. Specifically, the compound is involved in the pathways of neuropeptide metabolism and peptide degradation, which are regulated by Thimet Oligopeptidase and Prolyl Endopeptidase respectively .
Result of Action
The cleavage of Suc-Gly-Pro-Leu-Gly-Pro-amc by Thimet Oligopeptidase and Prolyl Endopeptidase results in a measurable fluorescence . This allows researchers to study the activity of these enzymes in various biological contexts. The molecular and cellular effects of the compound’s action would therefore be related to the regulation of these enzymes’ activity.
生化分析
Biochemical Properties
Suc-Gly-Pro-Leu-Gly-Pro-amc plays a crucial role in biochemical reactions as a substrate for specific enzymes. It interacts with enzymes such as prolyl endopeptidase and thimet oligopeptidase. Prolyl endopeptidase, also known as post-proline cleaving enzyme, hydrolyzes peptide bonds at the carboxyl side of proline residues. Thimet oligopeptidase, a metalloendopeptidase, cleaves peptide bonds within oligopeptides. The interaction between Suc-Gly-Pro-Leu-Gly-Pro-amc and these enzymes results in the release of the fluorogenic group, allowing for the measurement of enzyme activity through fluorescence .
Cellular Effects
Suc-Gly-Pro-Leu-Gly-Pro-amc influences various cellular processes by serving as a substrate for enzymes involved in peptide cleavage. In cellular assays, the compound is used to measure the activity of prolyl endopeptidase and thimet oligopeptidase, which play roles in protein degradation and processing. The cleavage of Suc-Gly-Pro-Leu-Gly-Pro-amc by these enzymes can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the activity of prolyl endopeptidase is associated with the regulation of neuropeptides and peptide hormones, affecting neuronal function and signaling .
Molecular Mechanism
The molecular mechanism of Suc-Gly-Pro-Leu-Gly-Pro-amc involves its interaction with specific enzymes that cleave peptide bonds. When Suc-Gly-Pro-Leu-Gly-Pro-amc is hydrolyzed by prolyl endopeptidase, the enzyme recognizes the proline residue and cleaves the peptide bond at the carboxyl side of proline. This cleavage releases the fluorogenic group, which can be detected through fluorescence measurements. Similarly, thimet oligopeptidase cleaves peptide bonds within the oligopeptide sequence of Suc-Gly-Pro-Leu-Gly-Pro-amc, leading to the release of the fluorogenic group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suc-Gly-Pro-Leu-Gly-Pro-amc can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but its activity may decrease over extended periods. In in vitro studies, the fluorescence signal generated by the cleavage of Suc-Gly-Pro-Leu-Gly-Pro-amc can be monitored over time to assess enzyme activity and stability. Long-term effects on cellular function can also be observed in in vivo studies, where the compound’s stability and degradation may influence the results .
Dosage Effects in Animal Models
The effects of Suc-Gly-Pro-Leu-Gly-Pro-amc vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for measuring enzyme activity without causing significant adverse effects. At high doses, there may be toxic or adverse effects, such as enzyme inhibition or cellular toxicity. Threshold effects can be observed, where the enzyme activity reaches a plateau at a certain concentration of Suc-Gly-Pro-Leu-Gly-Pro-amc. It is essential to optimize the dosage to achieve accurate and reliable results in animal studies .
Metabolic Pathways
Suc-Gly-Pro-Leu-Gly-Pro-amc is involved in metabolic pathways related to peptide cleavage and protein degradation. The compound interacts with enzymes such as prolyl endopeptidase and thimet oligopeptidase, which are involved in the breakdown of peptides and proteins. These enzymes play roles in various physiological processes, including neuropeptide regulation, hormone processing, and protein turnover. The cleavage of Suc-Gly-Pro-Leu-Gly-Pro-amc by these enzymes can affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, Suc-Gly-Pro-Leu-Gly-Pro-amc is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its availability for enzyme cleavage. In cellular assays, the distribution of Suc-Gly-Pro-Leu-Gly-Pro-amc can be monitored through fluorescence imaging, providing insights into its transport and localization within cells .
Subcellular Localization
Suc-Gly-Pro-Leu-Gly-Pro-amc exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the localization of Suc-Gly-Pro-Leu-Gly-Pro-amc to lysosomes or endosomes can affect its cleavage by enzymes localized in these organelles. Understanding the subcellular localization of Suc-Gly-Pro-Leu-Gly-Pro-amc is essential for elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Suc-Gly-Pro-Leu-Gly-Pro-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next protected amino acid is added and coupled to the growing chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Suc-Gly-Pro-Leu-Gly-Pro-amc follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Suc-Gly-Pro-Leu-Gly-Pro-amc primarily undergoes enzymatic cleavage reactions. The amc group is released upon cleavage by specific enzymes, resulting in a fluorescent signal that can be measured.
Common Reagents and Conditions:
Enzymes: Thimet oligopeptidase, prolyl endopeptidase.
Buffers: Tris/HCl, pH 8.0, NaCl, EDTA.
Conditions: Incubation at 37°C, fluorescence measurement at excitation wavelength of 360 nm and emission wavelength of 460 nm.
Major Products: The major product formed from the enzymatic cleavage of Suc-Gly-Pro-Leu-Gly-Pro-amc is the free 7-amino-4-methylcoumarin (amc) group, which is fluorescent .
相似化合物的比较
Suc-Gly-Pro-amc: A shorter peptide substrate with similar applications in enzyme activity assays.
N-succinyl-Leu-Gly-Pro-amc: Another related compound used for similar purposes.
Uniqueness: Suc-Gly-Pro-Leu-Gly-Pro-amc is unique due to its longer peptide sequence, which provides more specific cleavage sites for certain enzymes. This specificity makes it a valuable tool in biochemical research for studying enzyme activity and inhibition .
属性
IUPAC Name |
4-[[2-[(2S)-2-[[(2S)-4-methyl-1-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBOWQMQBFJME-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993520 | |
| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72698-36-3 | |
| Record name | Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Suc-Gly-Pro-Leu-Gly-Pro-AMC and what is its significance in scientific research?
A: Suc-Gly-Pro-Leu-Gly-Pro-AMC (where Suc represents Succinyl) is a synthetic peptide commonly used as a fluorogenic substrate to study the activity of prolyl oligopeptidase (POP) enzymes. POPs are serine proteases that play a role in various physiological processes, including inflammation and parasite infection [, ].
Q2: How does Suc-Gly-Pro-Leu-Gly-Pro-AMC interact with POP enzymes?
A: Suc-Gly-Pro-Leu-Gly-Pro-AMC interacts with POPs at their active site. The enzyme cleaves the peptide bond after the proline residue, releasing the AMC (7-amino-4-methylcoumarin) moiety. This cleavage event generates a fluorescent signal that can be measured to quantify POP activity [, ].
Q3: Can you elaborate on the applications of Suc-Gly-Pro-Leu-Gly-Pro-AMC in studying POP enzymes?
A3: Suc-Gly-Pro-Leu-Gly-Pro-AMC enables researchers to:
- Characterize POP activity: It helps determine the optimal pH, temperature, and kinetic parameters (Kₘ, Vₘₐₓ) for POP enzymes from various sources [, ].
- Screen for POP inhibitors: By measuring the reduction in fluorescence upon compound addition, researchers can identify and evaluate potential POP inhibitors [, ].
- Investigate the role of POP in diseases: Using this substrate, researchers can study how POP activity contributes to the progression of diseases like tuberculosis and leishmaniasis [, ].
Q4: Are there any known challenges or limitations associated with using Suc-Gly-Pro-Leu-Gly-Pro-AMC in research?
A: One challenge is the potential for off-target effects. While Suc-Gly-Pro-Leu-Gly-Pro-AMC exhibits high specificity for POPs, it might interact with other proteases, leading to inaccurate results. Researchers need to consider appropriate controls and validation methods to address this [, ]. Additionally, the bioavailability of certain POP inhibitors, as demonstrated with KYP-2047, can limit their effectiveness despite showing potent inhibition in vitro [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


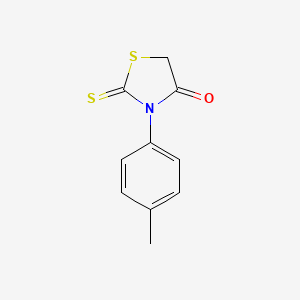


![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)


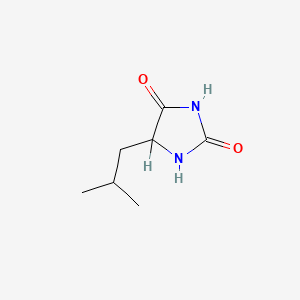
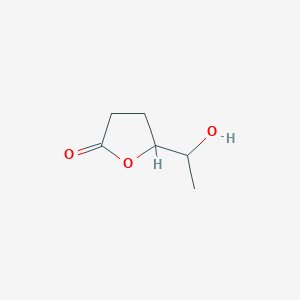
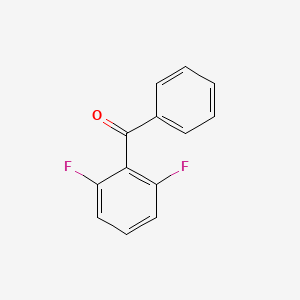
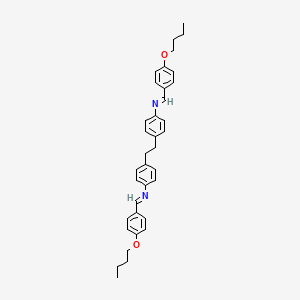
![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)
